molecular formula C25H27N3O5S2 B2914375 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921567-66-0

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2914375
M. Wt: 513.63
InChI Key: GASYVZVCGHVXOP-UHFFFAOYSA-N
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Description

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H27N3O5S2 and its molecular weight is 513.63. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine, which is synthesized from 7-methoxybenzofuran-2-carboxylic acid and thiosemicarbazide. The second intermediate is N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, which is synthesized from 4-aminobenzoic acid and the first intermediate. The final product is then synthesized by coupling the second intermediate with N-butyl-N-ethylsulfamide and 4-nitrobenzoyl chloride.

Starting Materials
7-methoxybenzofuran-2-carboxylic acid, thiosemicarbazide, 4-aminobenzoic acid, N-butyl-N-ethylsulfamide, 4-nitrobenzoyl chloride

Reaction
Synthesis of 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine:, Step 1: React 7-methoxybenzofuran-2-carboxylic acid with thiosemicarbazide in the presence of a coupling agent such as DCC or EDC to form the corresponding thiosemicarbazone intermediate., Step 2: Cyclize the thiosemicarbazone intermediate by heating it in the presence of a dehydrating agent such as POCl3 or SOCl2 to form 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine., Synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide:, Step 1: Protect the amino group of 4-aminobenzoic acid with a suitable protecting group such as Boc or Fmoc., Step 2: React the protected 4-aminobenzoic acid with 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate., Step 3: Deprotect the amino group of the amide intermediate to obtain N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide., Synthesis of 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide:, Step 1: React N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide with N-butyl-N-ethylsulfamide in the presence of a coupling agent such as DCC or EDC to form the corresponding sulfamide intermediate., Step 2: React the sulfamide intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product, 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide.

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-6-14-28(5-2)35(30,31)19-12-10-17(11-13-19)24(29)27-25-26-20(16-34-25)22-15-18-8-7-9-21(32-3)23(18)33-22/h7-13,15-16H,4-6,14H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASYVZVCGHVXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

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